

Quercetin Hydrate: A Technical Guide to its Molecular Properties and Biological Signaling

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Compound of Interest		
Compound Name:	Quercetin hydrate	
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This technical guide provides an in-depth analysis of the molecular characteristics of **quercetin hydrate**, a flavonoid of significant interest in pharmaceutical research due to its diverse biological activities. This document outlines the compound's molecular weight and chemical formula, details the experimental protocols for their determination, and explores its interactions with key cellular signaling pathways.

Molecular Profile of Quercetin and its Hydrated Forms

Quercetin can exist in anhydrous and hydrated forms. The degree of hydration affects its molecular weight. Quercetin dihydrate is a common and stable form. The quantitative data for anhydrous quercetin and its dihydrate form are summarized below.

Property	Anhydrous Quercetin	Quercetin Dihydrate
Chemical Formula	C15H10O7	C15H10O7 · 2H2O
Molecular Weight	302.24 g/mol	338.27 g/mol [1][2][3][4]
Alternate Formula	Not Applicable	C15H14O9[2][5]



Quercetin hydrate can also be represented by the general formula $C_{15}H_{10}O_7 \cdot xH_2O$, where 'x' denotes a variable number of water molecules[6][7][8]. The molecular weight of the anhydrous form is 302.24 g/mol [6].

Experimental Protocols for Molecular Characterization

The determination of the molecular weight and formula of **quercetin hydrate** is achieved through a combination of analytical techniques. These methods provide either the mass of the molecule or the elemental composition, from which the empirical and molecular formulas can be derived.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio (m/z) of quercetin and its fragments, thereby confirming its molecular weight and aiding in structural elucidation.

Methodology:

- Sample Preparation: A dilute solution of quercetin is prepared in a suitable solvent such as methanol, ethanol, or a mixture of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS)[6][7].
- Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids as it minimizes fragmentation and preserves the molecular ion[9]. The sample solution is introduced into the mass spectrometer, where a high voltage is applied to the capillary tip, creating a fine spray of charged droplets.
- Mass Analysis: The charged droplets evaporate, and the resulting ions are directed into the
 mass analyzer. The analyzer separates the ions based on their m/z ratio. High-resolution
 mass spectrometry provides highly accurate mass measurements, which can be used to
 determine the elemental composition[2][9].
- Fragmentation Analysis (Tandem MS/MS): To confirm the structure, tandem mass spectrometry (MS/MS) can be performed. The molecular ion of quercetin is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides characteristic structural information about the flavonoid core[2][10].



Elemental Analysis (CHNS/O Analysis)

Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample of **quercetin hydrate**. This data is used to derive the empirical formula.

Methodology:

- Sample Preparation: A small, accurately weighed amount of the dried **quercetin hydrate** sample is placed in a tin or silver capsule.
- Combustion: The sample is combusted at a high temperature (around 1000°C) in a stream of oxygen. This process converts the elements into their gaseous oxides: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ or NOx (which is then reduced to N₂).
- Gas Separation and Detection: The resulting gases are passed through a gas
 chromatography column to separate them. A thermal conductivity detector (TCD) then
 measures the concentration of each gas.
- Oxygen Analysis: Oxygen is typically determined separately by pyrolysis. The sample is heated in the absence of oxygen, and the resulting CO is measured.
- Calculation: The percentage of each element is calculated from the masses of the
 combustion products. These percentages are then used to determine the empirical formula
 of the compound. For new compounds, the experimentally found values for carbon,
 hydrogen, and nitrogen should be within ±0.4% of the calculated values for the proposed
 formula.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of **quercetin hydrate** by measuring the change in mass as a function of temperature.

Methodology:

 Sample Preparation: A small, accurately weighed sample of quercetin hydrate is placed in a TGA sample pan.

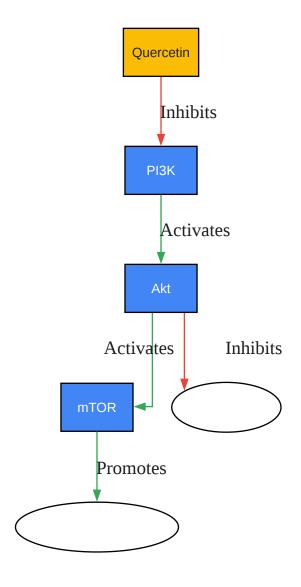


- Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate.
- Mass Loss Measurement: The TGA instrument continuously records the mass of the sample as the temperature increases.
- Data Analysis: A plot of mass versus temperature (thermogram) is generated. The loss of water molecules is observed as a distinct step-wise decrease in mass. For quercetin dihydrate, a mass loss corresponding to two water molecules is expected around 100-120°C[11][12].
- Calculation: The percentage of water in the hydrate is calculated from the mass loss. This
 information, combined with the molecular weight of the anhydrous form, can be used to
 confirm the number of water molecules in the hydrated crystal structure.

Biological Signaling Pathways

Quercetin is known to modulate a variety of intracellular signaling pathways, contributing to its antioxidant, anti-inflammatory, and anti-cancer properties. The following diagrams illustrate quercetin's interaction with the PI3K/Akt and NF-kB signaling pathways.



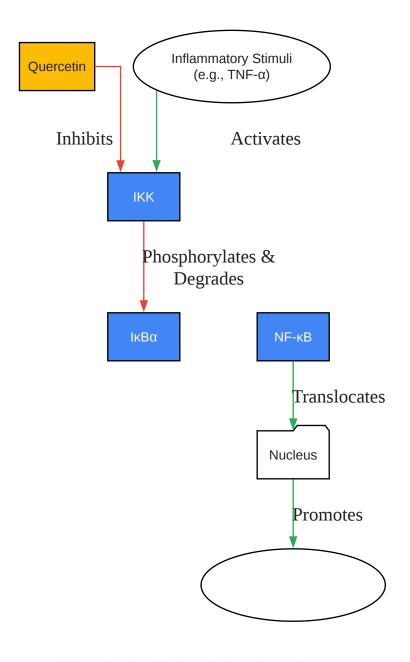


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Caption: Quercetin's inhibition of the PI3K/Akt signaling pathway.

Quercetin has been shown to directly interact with and inhibit Phosphatidylinositol 3-kinase (PI3K)[13]. This inhibition prevents the activation of Akt, a key downstream effector, which in turn modulates cellular processes like apoptosis and proliferation[1][5][13][14][15].





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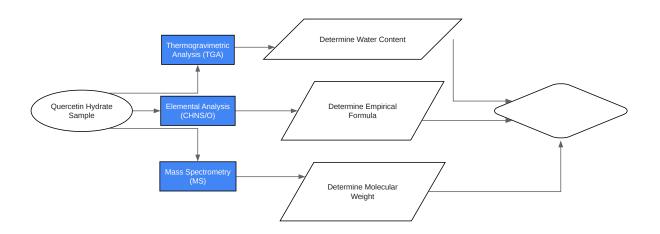
Caption: Quercetin's inhibitory effect on the NF-kB signaling pathway.

Quercetin can suppress the activation of the NF- κ B pathway by inhibiting the I κ B kinase (IKK) complex. This prevents the degradation of I κ B α , thereby sequestering NF- κ B in the cytoplasm and inhibiting the transcription of pro-inflammatory genes[16][17][18].

Experimental Workflow



The logical flow for the comprehensive characterization of a compound like **quercetin hydrate** is depicted below.



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Caption: Logical workflow for molecular formula and weight determination.

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